ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O6S2 and its molecular weight is 563.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 563.21237826 g/mol and the complexity rating of the compound is 974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into distinct functional groups that may contribute to its biological activity:
- Ethyl group : Often associated with hydrophobic properties.
- Tetramethyl thieno[2,3-c]pyridine : A bicyclic structure that may influence pharmacological interactions.
- Sulfamoyl group : Known for its role in various drug mechanisms, particularly in antibacterial and antiviral agents.
The molecular formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been shown to possess activity against various bacterial strains. A study highlighted the synthesis of such derivatives and their evaluation against gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents .
Antidiabetic Activity
The compound's structural similarity to thiazolidinediones suggests potential antidiabetic activity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). These receptors play a crucial role in glucose metabolism and insulin sensitivity. A related study demonstrated that specific modifications in the thiazolidinedione structure could enhance PPARγ activation .
Antiviral Activity
The sulfamoyl moiety may also impart antiviral properties. Compounds containing sulfamoyl groups have been documented to inhibit viral replication mechanisms. For example, research on sulfamoyl-arylamides has shown efficacy against hepatitis B virus (HBV), indicating that similar compounds might also exhibit antiviral effects .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated varying degrees of cytotoxic effects on cancer cell lines. These findings suggest that ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also warrant investigation in this area.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy.
Case Study 2: PPARγ Activation
In a controlled laboratory setting, a derivative structurally similar to the compound was tested for its ability to activate PPARγ in adipocyte cell lines. The results showed increased insulin sensitivity and glucose uptake compared to untreated controls.
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O6S2/c1-7-35-25(32)21-20-15-26(2,3)29-27(4,5)22(20)37-24(21)28-23(31)17-10-12-19(13-11-17)38(33,34)30(6)16-18-9-8-14-36-18/h10-13,18,29H,7-9,14-16H2,1-6H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBPDUMQBARQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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